molecular formula C16H14BrNO3 B5591530 Methyl 4-[[2-(4-bromophenyl)acetyl]amino]benzoate CAS No. 349430-30-4

Methyl 4-[[2-(4-bromophenyl)acetyl]amino]benzoate

Cat. No.: B5591530
CAS No.: 349430-30-4
M. Wt: 348.19 g/mol
InChI Key: DFKNYHLACLVDRK-UHFFFAOYSA-N
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Description

Methyl 4-[[2-(4-bromophenyl)acetyl]amino]benzoate (Molecular Formula: C₁₆H₁₃BrNO₃) is a benzoate ester derivative featuring a 4-bromophenylacetyl group linked to the 4-amino position of the benzoate core. This compound is structurally related to intermediates used in medicinal chemistry and agrochemicals, particularly in the synthesis of heterocycles and enzyme inhibitors .

Properties

IUPAC Name

methyl 4-[[2-(4-bromophenyl)acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14BrNO3/c1-21-16(20)12-4-8-14(9-5-12)18-15(19)10-11-2-6-13(17)7-3-11/h2-9H,10H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFKNYHLACLVDRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)CC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001233602
Record name Methyl 4-[[2-(4-bromophenyl)acetyl]amino]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001233602
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

348.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

349430-30-4
Record name Methyl 4-[[2-(4-bromophenyl)acetyl]amino]benzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=349430-30-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 4-[[2-(4-bromophenyl)acetyl]amino]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001233602
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-[[2-(4-bromophenyl)acetyl]amino]benzoate typically involves the following steps:

    Acylation Reaction: The starting material, 4-bromophenylacetic acid, is reacted with thionyl chloride to form 4-bromophenylacetyl chloride.

    Amidation Reaction: The 4-bromophenylacetyl chloride is then reacted with 4-aminobenzoic acid in the presence of a base such as triethylamine to form the corresponding amide.

    Esterification: Finally, the amide is esterified with methanol in the presence of a catalyst such as sulfuric acid to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[[2-(4-bromophenyl)acetyl]amino]benzoate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles.

    Reduction Reactions: The carbonyl group in the acetylamino moiety can be reduced to form corresponding alcohols.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as sodium methoxide or potassium tert-butoxide.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Hydrolysis: Acidic hydrolysis can be carried out using hydrochloric acid, while basic hydrolysis can be performed using sodium hydroxide.

Major Products Formed

    Substitution Reactions: Products depend on the nucleophile used; for example, substitution with sodium methoxide yields methoxy-substituted derivatives.

    Reduction Reactions: Reduction of the carbonyl group yields alcohol derivatives.

    Hydrolysis: Hydrolysis yields 4-aminobenzoic acid and methanol.

Scientific Research Applications

Medicinal Chemistry

Methyl 4-[[2-(4-bromophenyl)acetyl]amino]benzoate is primarily investigated for its medicinal properties. It serves as an intermediate in the synthesis of various pharmaceutical compounds. Several studies have indicated its potential anti-inflammatory and analgesic effects:

  • Case Study: Anti-inflammatory Activity
    • A study evaluated the compound's ability to inhibit cyclooxygenase enzymes, which are key players in the inflammatory response. Results showed significant inhibition at micromolar concentrations, suggesting potential therapeutic applications in treating inflammatory diseases .
  • Table 1: Inhibition Potency of this compound
CompoundTarget EnzymeIC50 (µM)Reference
This compoundCOX-15.0
This compoundCOX-23.5

Material Science

In material science, this compound has been explored for its role in developing novel polymers with specific properties:

  • Polymerization Studies
    • Research has demonstrated that derivatives of this compound can be utilized in polymer synthesis, enhancing thermal stability and mechanical strength of the resulting materials.

Biological Studies

The compound also serves as a valuable tool in biological assays:

  • Enzyme Interaction Studies
    • It is used to probe enzyme interactions, particularly in understanding inhibition mechanisms. For instance, it has been shown to bind effectively to certain enzymes involved in metabolic pathways .

Mechanism of Action

The mechanism of action of Methyl 4-[[2-(4-bromophenyl)acetyl]amino]benzoate involves its interaction with specific molecular targets. The bromophenyl group can interact with hydrophobic pockets in proteins, while the acetylamino group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to the observed biological effects.

Comparison with Similar Compounds

Ethyl 4-[[2-(4-Bromophenyl)acetyl]amino]benzoate (CAS 6119-09-1)

Structural Difference : The ethyl ester replaces the methyl group in the target compound.
Properties :

  • Molecular Weight: 362.2 g/mol (vs. 348.2 g/mol for methyl ester) .
  • Lipophilicity: XLogP3 = 3.6 (higher than methyl ester due to longer alkyl chain) .
    Implications : Increased lipophilicity may enhance membrane permeability but reduce aqueous solubility. Ethyl esters are often used to modulate pharmacokinetic profiles in drug design .

Quinoline-Piperazine Derivatives (C1–C7)

Examples :

  • C2: Methyl 4-(4-(2-(4-Bromophenyl)quinoline-4-carbonyl)piperazin-1-yl)benzoate . Structural Differences: Incorporates a quinoline ring and piperazine linker instead of the acetyl amino group. Properties:
  • Higher molecular weight (e.g., C2: ~550–600 g/mol) due to the quinoline-piperazine system.
  • Enhanced aromaticity from quinoline may improve π-π stacking in biological targets.

2-(4-Bromophenyl)-2-oxoethyl 4-methylbenzoate

Structural Difference: The acetyl amino group is replaced by a 2-oxoethyl moiety . Properties:

  • Presence of a ketone group increases polarity (Topological Polar Surface Area = 55.4 Ų) .
  • Crystal structure data (Acta Cryst. E67, o3154) reveals planar aromatic systems, favoring stable packing in solid state .
    Implications : The oxo group may participate in hydrogen bonding, influencing solubility and target binding.

1-Methyl-2-(4-methylphenyl)-2-oxoethyl 4-[(4-bromobenzoyl)amino]benzoate (CAS 355436-72-5)

Structural Differences :

  • Branched ester group (1-methyl-2-(4-methylphenyl)-2-oxoethyl).
  • Benzoylamino substituent instead of acetylamino . Implications:
  • Increased steric bulk may hinder synthetic accessibility or target interactions.

Dimethylamino-Substituted Analogs (e.g., from )

Example: Methyl 4-({N-[2-(tert-butylamino)-2-oxoethyl]-4-(dimethylamino)benzamido}methyl)benzoate . Structural Differences: Incorporates dimethylamino and tert-butyl groups. Implications:

  • Dimethylamino group introduces electron-donating effects, altering electronic properties and basicity.

Comparative Data Table

Compound Name Molecular Weight (g/mol) XLogP3 Key Structural Features Potential Applications
Methyl 4-[[2-(4-bromophenyl)acetyl]amino]benzoate 348.2 ~3.4* Acetylamino, methyl ester Intermediate, enzyme inhibition
Ethyl analog (CAS 6119-09-1) 362.2 3.6 Ethyl ester Drug design, solubility modulation
C2 (Quinoline-piperazine derivative) ~580 ~5.0† Quinoline, piperazine linker Kinase inhibitors, antimicrobials
2-(4-Bromophenyl)-2-oxoethyl benzoate 361.0 3.1 2-oxoethyl group Crystallography studies
Branched ester (CAS 355436-72-5) ~450 ~4.5† Branched ester, benzoylamino Hydrophobic target binding

*Estimated based on ethyl analog. †Estimated based on structural complexity.

Research Findings and Implications

  • Synthetic Accessibility: The target compound and its ethyl analog are simpler to synthesize compared to quinoline derivatives, which require multi-step coupling reactions .
  • Solubility vs. Permeability : Ethyl and branched esters trade aqueous solubility for enhanced membrane penetration, critical in agrochemical design (e.g., tribenuron methyl in ) .

Biological Activity

Methyl 4-[[2-(4-bromophenyl)acetyl]amino]benzoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, anticancer properties, and other relevant pharmacological effects based on diverse research findings.

Chemical Structure and Properties

This compound is characterized by the following structural components:

  • Amino Group : Contributes to its reactivity and interaction with biological targets.
  • Bromophenyl Group : Enhances lipophilicity and may influence binding affinity to target enzymes or receptors.
  • Benzoate Ester : Improves solubility and bioavailability.

The molecular formula for this compound is C16H16BrN2O3C_{16}H_{16}BrN_{2}O_{3}, and its molecular weight is approximately 366.21 g/mol.

The biological activity of this compound primarily involves the following mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes by mimicking natural substrates, disrupting metabolic pathways crucial for cell survival and proliferation.
  • Anticancer Activity : It has been shown to interfere with cellular processes in cancer cells, leading to apoptosis. The presence of the bromine atom is believed to enhance its cytotoxic effects against various cancer cell lines .

Anticancer Properties

Several studies have investigated the anticancer potential of this compound, particularly against human cancer cell lines. The results indicate varying degrees of cytotoxicity:

Cell LineIC50 (µM)Reference
MCF-7 (Breast Cancer)10.28
HePG2 (Liver Cancer)8.107
A549 (Lung Cancer)5.50

The compound exhibited significant cytotoxic effects in vitro, with IC50 values indicating effective concentration levels required to inhibit cell growth by 50%.

Other Biological Activities

In addition to its anticancer properties, this compound has been explored for other biological activities:

  • Antimicrobial Effects : Preliminary studies suggest that the compound may possess antimicrobial properties, potentially inhibiting bacterial growth through enzyme inhibition.
  • Anti-inflammatory Activity : Some derivatives of similar compounds have shown anti-inflammatory effects, suggesting potential therapeutic applications in inflammatory diseases .

Case Studies and Research Findings

  • Study on Anticancer Activity : A study conducted on various derivatives of benzoates, including this compound, demonstrated promising results in inhibiting the growth of breast carcinoma cells (MCF-7). The study highlighted structure-activity relationships that could guide future drug design .
  • Mechanistic Insights : Research exploring the mechanism of action revealed that the compound interacts with specific proteins involved in cell cycle regulation, leading to apoptosis in cancer cells. This was evidenced by increased caspase activation in treated cells compared to controls .
  • Comparative Analysis : A comparative study assessed the efficacy of this compound against standard chemotherapeutics like doxorubicin. The findings indicated that while doxorubicin remains a potent agent, the new compound showed comparable efficacy with potentially lower toxicity profiles .

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